![molecular formula C28H47NO22 B134948 [(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate CAS No. 130787-82-5](/img/structure/B134948.png)

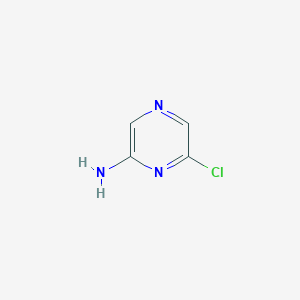

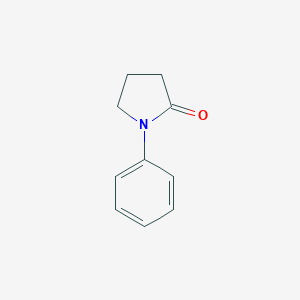

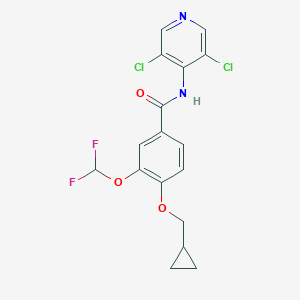

[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

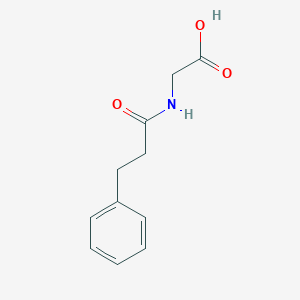

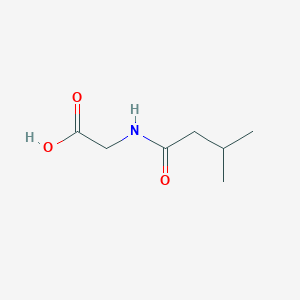

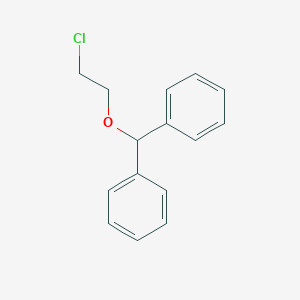

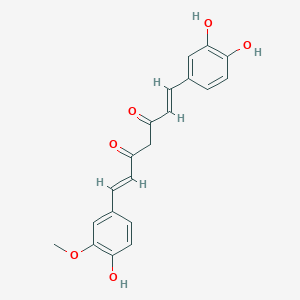

[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate is a complex carbohydrate structure found on the surface of certain bacterial cells. These polysaccharides play a crucial role in the virulence and pathogenicity of bacteria by providing a protective barrier against environmental stresses and host immune responses. The capsular polysaccharide K49 is composed of repeating oligosaccharide units, which form a dense layer around the bacterial cell wall, aiding in the evasion of host defenses and increasing resistance to antimicrobial agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of capsular polysaccharide K49 involves the isolation and purification of the polysaccharide from bacterial cultures. The process typically includes the following steps:

Cultivation of Bacteria: The bacteria producing capsular polysaccharide K49 are cultured under specific conditions to maximize polysaccharide production.

Extraction: The bacterial cells are harvested and lysed to release the capsular polysaccharide.

Purification: The polysaccharide is purified using techniques such as ultrafiltration, ethanol precipitation, and enzymatic hydrolysis to remove contaminants like proteins, nucleic acids, and endotoxins

Industrial Production Methods

Industrial production of capsular polysaccharide K49 follows similar principles but on a larger scale. The process involves optimizing bacterial growth conditions in bioreactors, followed by large-scale extraction and purification using advanced filtration and chromatography techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate undergoes various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.

Substitution: The replacement of specific functional groups within the polysaccharide with other groups, using reagents like alkyl halides

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include modified polysaccharides with altered functional groups, which can enhance or reduce the biological activity of the capsular polysaccharide .

Aplicaciones Científicas De Investigación

[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate has a wide range of scientific research applications:

Chemistry: It is used in the study of carbohydrate chemistry and the development of new synthetic methods for polysaccharides.

Biology: Researchers study its role in bacterial virulence and host-pathogen interactions.

Medicine: It is investigated for its potential use in vaccine development and as a target for antimicrobial therapies.

Industry: Capsular polysaccharides are explored for their potential use in biotechnology and as bioactive compounds in various industrial applications

Mecanismo De Acción

The mechanism of action of capsular polysaccharide K49 involves its interaction with host immune cells and antimicrobial agents. The polysaccharide forms a protective barrier around the bacterial cell, preventing the recognition and attack by the host immune system. It also increases resistance to antimicrobial compounds by limiting their access to the bacterial cell wall .

Comparación Con Compuestos Similares

[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate can be compared with other capsular polysaccharides, such as those found in Acinetobacter baumannii and Streptococcus pneumoniae. While these polysaccharides share similar protective functions, capsular polysaccharide K49 is unique in its specific oligosaccharide composition and the particular bacterial strains it is associated with .

List of Similar Compounds

- Capsular polysaccharide from Acinetobacter baumannii

- Capsular polysaccharide from Streptococcus pneumoniae

- Capsular polysaccharide from Escherichia coli

Propiedades

Número CAS |

130787-82-5 |

|---|---|

Fórmula molecular |

C28H47NO22 |

Peso molecular |

749.7 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate |

InChI |

InChI=1S/C28H47NO22/c1-7(34)29-13-23(50-26-20(42)17(39)14(36)9(3-30)45-26)22(49-28-24(44-8(2)35)19(41)16(38)11(5-32)47-28)12(6-33)48-25(13)51-27-21(43)18(40)15(37)10(4-31)46-27/h9-28,30-33,36-43H,3-6H2,1-2H3,(H,29,34)/t9-,10-,11-,12-,13-,14+,15-,16-,17+,18+,19+,20-,21-,22+,23-,24-,25+,26+,27+,28+/m1/s1 |

Clave InChI |

SLDLVKIBSJOGAT-ZAJOLMIISA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)OC(=O)C)OC4C(C(C(C(O4)CO)O)O)O |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |

SMILES canónico |

CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)OC(=O)C)OC4C(C(C(C(O4)CO)O)O)O |

Sinónimos |

capsular polysaccharide K49 E coli polysaccharide K49 K49 polysaccharide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate](/img/structure/B134888.png)